5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid: is an organic compound with the molecular formula C8H4ClNO3. It is a derivative of furo[2,3-b]pyridine, featuring a chlorine atom at the 5th position and a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid typically involves the chlorination of furo[2,3-b]pyridine followed by carboxylation. One common method includes the reaction of furo[2,3-b]pyridine with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5th position. This is followed by a carboxylation reaction using carbon dioxide (CO2) under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and carboxylation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in 5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: 5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Medicine: The compound and its derivatives are explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases and conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of 5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid
- 5-Chloropyridine-2-carboxaldehyde
- 5-Chloropicolinaldehyde
Comparison: 5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
5-chlorofuro[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-5-1-4-2-6(8(11)12)13-7(4)10-3-5/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHJCHGVEQRDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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